molecular formula C7H12O4S2 B14613521 5-Ethyl-2-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone CAS No. 58951-17-0

5-Ethyl-2-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone

Cat. No.: B14613521
CAS No.: 58951-17-0
M. Wt: 224.3 g/mol
InChI Key: VZRQMPLLPGORGO-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is a chemical compound known for its unique structure and properties This compound belongs to the class of dithiines, which are characterized by a six-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl and methyl-substituted thioketones with sulfur donors in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted dithiines depending on the reagents used.

Scientific Research Applications

5-Ethyl-2-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form bonds with metal ions and other electrophilic centers, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-6-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
  • 2,3-Dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone

Uniqueness

5-Ethyl-2-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

58951-17-0

Molecular Formula

C7H12O4S2

Molecular Weight

224.3 g/mol

IUPAC Name

5-ethyl-2-methyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide

InChI

InChI=1S/C7H12O4S2/c1-3-7-5-12(8,9)6(2)4-13(7,10)11/h5-6H,3-4H2,1-2H3

InChI Key

VZRQMPLLPGORGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CS(=O)(=O)C(CS1(=O)=O)C

Origin of Product

United States

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